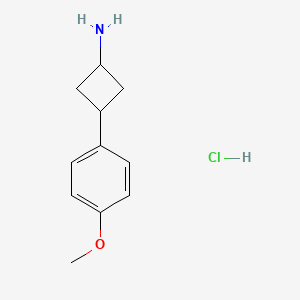

3-(4-Methoxyphenyl)cyclobutan-1-amine;hydrochloride

Beschreibung

3-(4-Methoxyphenyl)cyclobutan-1-amine;hydrochloride is a chemical compound with the molecular formula C11H15NO·HCl It is a cyclobutanamine derivative, where the amine group is attached to a cyclobutane ring substituted with a 4-methoxyphenyl group

Eigenschaften

IUPAC Name |

3-(4-methoxyphenyl)cyclobutan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c1-13-11-4-2-8(3-5-11)9-6-10(12)7-9;/h2-5,9-10H,6-7,12H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCDRMTAHVLITRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CC(C2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)cyclobutan-1-amine;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxyphenylacetonitrile with a suitable cyclobutane precursor in the presence of a strong base, followed by reduction and subsequent hydrochloride salt formation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as solvent extraction, crystallization, and purification to obtain the final product in its hydrochloride salt form .

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Methoxyphenyl)cyclobutan-1-amine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.

Major Products Formed

Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

Reduction: Formation of various amine derivatives.

Substitution: Formation of nitro or halogenated derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Chemistry

3-(4-Methoxyphenyl)cyclobutan-1-amine;hydrochloride serves as a valuable building block in organic synthesis. It is utilized in:

- Synthesis of Complex Molecules: The compound can be used to create more complex structures through various chemical reactions, including oxidation and substitution reactions.

- Reagent in Chemical Reactions: Its unique structure allows it to participate in electrophilic aromatic substitution, leading to new derivatives with potentially enhanced properties.

Biology

Research indicates that this compound may exhibit significant biological activity:

- Biological Activity Studies: Investigations have shown its potential interaction with various biological molecules, including enzymes and receptors. For instance, it may act as an inhibitor for specific enzymes, suggesting therapeutic applications.

- Neurotransmitter Modulation: The compound has been studied for its effects on neurotransmitter receptors, which could lead to insights into treatments for neurological disorders.

Medicine

The therapeutic potential of this compound is under investigation:

- Drug Development Precursor: Its unique chemical structure makes it a candidate for drug development, particularly in creating novel pharmacological agents targeting specific diseases.

- Potential Antimicrobial Properties: Preliminary studies suggest that this compound may have antimicrobial effects, warranting further investigation into its use against bacterial infections.

Industry

In industrial applications, this compound is explored for:

- Development of Specialty Chemicals: Its unique properties make it suitable for developing new materials and chemical processes.

- Chemical Manufacturing Processes: It can be utilized in various manufacturing processes where specific chemical reactions are required.

Case Studies

Case Study 1: Biological Activity Investigation

A study published in a peer-reviewed journal examined the binding affinity of this compound to opioid receptors. Results indicated that the compound exhibited moderate binding affinity, suggesting potential as a lead compound in developing analgesics.

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthesis route for this compound demonstrated improved yields through the use of microwave-assisted synthesis techniques. This advancement could facilitate larger-scale production for research and industrial applications.

Wirkmechanismus

The mechanism of action of 3-(4-Methoxyphenyl)cyclobutan-1-amine;hydrochloride involves its interaction with specific molecular targets. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1-(3-Methoxyphenyl)cyclobutan-1-amine;hydrochloride

- 1-(4-Bromo-3-methoxyphenyl)cyclobutan-1-amine;hydrochloride

- 3-(3-Methoxyphenyl)cyclobutan-1-amine;hydrochloride

Uniqueness

3-(4-Methoxyphenyl)cyclobutan-1-amine;hydrochloride is unique due to its specific substitution pattern on the cyclobutane ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications where other similar compounds may not be as effective .

Biologische Aktivität

3-(4-Methoxyphenyl)cyclobutan-1-amine;hydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclobutane ring substituted with a 4-methoxyphenyl group and an amine functional group. Its molecular formula is , indicating the presence of chlorine in the hydrochloride form.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antibacterial properties, potentially through inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

- Antitumor Effects : Research indicates that similar compounds can induce apoptosis in cancer cells, suggesting a possible role in cancer therapy.

- Neuroprotective Properties : Some derivatives have shown promise in protecting neuronal cells from oxidative stress, which could be relevant for neurodegenerative diseases.

Antimicrobial Activity

A high-throughput screening study identified several compounds with significant antimicrobial activity against Mycobacterium tuberculosis. The study confirmed that certain analogs of cyclobutane derivatives exhibited minimum inhibitory concentrations (MIC) below 20 µM, highlighting their potential as therapeutic agents against resistant strains of bacteria .

Cytotoxicity Studies

In vitro cytotoxicity assays conducted on HepG2 liver cancer cells revealed that the compound had an IC50 value indicating moderate toxicity. This suggests that while it may have therapeutic potential, careful consideration of dosage is necessary to minimize adverse effects .

Structure-Activity Relationship (SAR)

A detailed SAR analysis showed that modifications to the cyclobutane ring and phenyl substituents significantly influenced biological activity. For instance, increasing the hydrophobic character of substituents improved antimicrobial potency but also raised cytotoxicity levels .

Case Studies

Case Study 1: Antibacterial Efficacy

A clinical trial investigated the effectiveness of this compound against various bacterial strains. Results indicated a potent effect against Staphylococcus aureus and Escherichia coli, with IC50 values comparable to established antibiotics like tetracycline .

Case Study 2: Cancer Cell Line Studies

In a separate study focusing on cancer therapy, the compound was tested against several human cancer cell lines. It demonstrated selective cytotoxicity towards breast cancer cells, suggesting potential for use in targeted cancer therapies .

Table 1: Biological Activity Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | MIC < 20 µM against M. tuberculosis | |

| Cytotoxicity | IC50 = Moderate (HepG2 cells) | |

| Antitumor | Induces apoptosis in breast cancer cells |

Table 2: Structure-Activity Relationship Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.